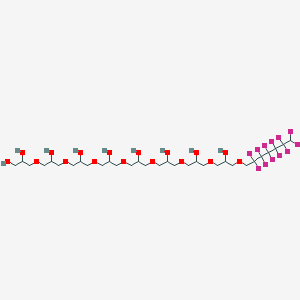
34,34,35,35,36,36,37,37,38,38,39,39-Dodecafluoro-4,8,12,16,20,24,28,32-octaoxanonatriacontane-1,2,6,10,14,18,22,26,30-nonol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
34,34,35,35,36,36,37,37,38,38,39,39-Dodecafluoro-4,8,12,16,20,24,28,32-octaoxanonatriacontane-1,2,6,10,14,18,22,26,30-nonol is a highly fluorinated polyether compound. Such compounds are known for their unique properties, including high thermal stability, chemical resistance, and low surface energy. These characteristics make them valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of highly fluorinated polyether compounds typically involves multiple steps, including:
Fluorination: Introduction of fluorine atoms into the molecular structure using reagents like elemental fluorine (F2) or fluorinating agents such as sulfur tetrafluoride (SF4).
Polymerization: Formation of the polyether backbone through polymerization reactions, often involving epoxide ring-opening polymerization.
Functionalization: Introduction of hydroxyl groups (-OH) at specific positions using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Industrial Production Methods
Industrial production of such compounds may involve continuous flow reactors to ensure precise control over reaction conditions and scalability. The use of catalysts and optimized reaction parameters can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions may involve reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
Catalysis: Used as a catalyst or catalyst support in various chemical reactions due to its stability and resistance to harsh conditions.
Materials Science: Incorporated into polymers and coatings to enhance properties like hydrophobicity and chemical resistance.
Biology
Drug Delivery: Utilized in the design of drug delivery systems due to its biocompatibility and ability to form stable complexes with drugs.
Medicine
Imaging Agents: Employed in the development of imaging agents for medical diagnostics, leveraging its unique fluorinated structure for enhanced contrast.
Industry
Lubricants: Used in high-performance lubricants for aerospace and automotive applications due to its low friction and high thermal stability.
Electronics: Applied in the manufacture of electronic components, providing insulation and protection against environmental factors.
Mechanism of Action
The mechanism by which 34,34,35,35,36,36,37,37,38,38,39,39-Dodecafluoro-4,8,12,16,20,24,28,32-octaoxanonatriacontane-1,2,6,10,14,18,22,26,30-nonol exerts its effects involves interactions at the molecular level. Its fluorinated structure allows it to form strong bonds with other molecules, enhancing stability and resistance to degradation. The hydroxyl groups enable hydrogen bonding, facilitating interactions with biological molecules and enhancing solubility.
Comparison with Similar Compounds
Similar Compounds
Perfluoropolyethers: Similar in structure but may lack hydroxyl groups, affecting their solubility and reactivity.
Fluorinated Alcohols: Contain fewer fluorine atoms and hydroxyl groups, resulting in different chemical and physical properties.
Uniqueness
34,34,35,35,36,36,37,37,38,38,39,39-Dodecafluoro-4,8,12,16,20,24,28,32-octaoxanonatriacontane-1,2,6,10,14,18,22,26,30-nonol is unique due to its high degree of fluorination and multiple hydroxyl groups, providing a combination of stability, reactivity, and solubility that is not commonly found in other compounds.
Properties
CAS No. |
62240-24-8 |
|---|---|
Molecular Formula |
C31H52F12O17 |
Molecular Weight |
924.7 g/mol |
IUPAC Name |
3-[3-[3-[3-[3-[3-[3-[3-(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptoxy)-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]propane-1,2-diol |
InChI |
InChI=1S/C31H52F12O17/c32-26(33)28(36,37)30(40,41)31(42,43)29(38,39)27(34,35)17-60-16-25(52)15-59-14-24(51)13-58-12-23(50)11-57-10-22(49)9-56-8-21(48)7-55-6-20(47)5-54-4-19(46)3-53-2-18(45)1-44/h18-26,44-52H,1-17H2 |
InChI Key |
JLSAEEUSSUHCEW-UHFFFAOYSA-N |
Canonical SMILES |
C(C(COCC(COCC(COCC(COCC(COCC(COCC(COCC(COCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O)O)O)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















